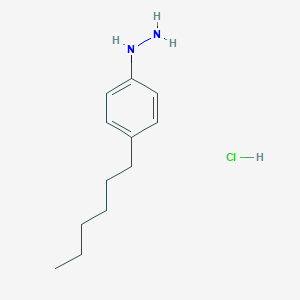

4-n-Hexylphenylhydrazine hydrochloride

Descripción general

Descripción

4-n-Hexylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C12H20N2•HCl and a molecular weight of 228.76 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is known for its solid physical state and has a melting point of 219-221°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Hexylphenylhydrazine hydrochloride typically involves the reaction of 4-n-Hexylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general reaction scheme can be represented as follows:

[ \text{4-n-Hexylphenylhydrazine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-n-Hexylphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where the hexyl group or the phenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylhydrazine oxides, while reduction can produce hydrazine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-n-Hexylphenylhydrazine hydrochloride is primarily utilized in biochemical and proteomics research. Its applications span several areas:

- Proteomics Research :

- Synthesis of Heterocyclic Compounds :

- Antioxidant Studies :

-

Material Science :

- The compound's hydrophobic characteristics allow it to be used in the development of materials with specific properties, such as polymers or coatings that require enhanced chemical resistance or stability under various conditions.

Case Study 1: Proteomics Application

A study conducted by Santa Cruz Biotechnology highlighted the use of this compound in proteomics research, emphasizing its role in identifying protein modifications through hydrazone formation. This application is critical for understanding cellular processes and disease mechanisms .

Case Study 2: Synthesis of Heterocycles

Research published in the Journal of Organic Chemistry detailed the synthesis of various heterocyclic compounds using 4-n-Hexylphenylhydrazine as a key intermediate. The study demonstrated efficient methods for producing these compounds, which are valuable in medicinal chemistry .

Case Study 3: Antioxidant Properties

A recent investigation into the antioxidant capabilities of phenylhydrazine derivatives found that 4-n-Hexylphenylhydrazine exhibited significant radical-scavenging activity. This finding suggests potential applications in developing new antioxidant therapies for chronic diseases .

Data Summary Table

Mecanismo De Acción

The mechanism of action of 4-n-Hexylphenylhydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Protein Interactions: It can interact with proteins, altering their conformation and function.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylhydrazine hydrochloride

- 4-n-Butylphenylhydrazine hydrochloride

- 4-n-Octylphenylhydrazine hydrochloride

Comparison

4-n-Hexylphenylhydrazine hydrochloride is unique due to its specific hexyl group, which imparts distinct chemical properties compared to other phenylhydrazine derivatives. This uniqueness makes it particularly useful in certain biochemical applications where other similar compounds may not be as effective.

Actividad Biológica

4-n-Hexylphenylhydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is structurally related to phenylhydrazine, which has been studied for various biological effects including cytotoxicity, enzyme inhibition, and potential therapeutic applications. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 255.75 g/mol

This compound features a hydrazine functional group attached to a hexyl-substituted phenyl ring, which influences its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that derivatives of phenylhydrazine, including this compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and have implications in neurodegenerative diseases. The inhibition potency is often measured using IC values, with some derivatives showing competitive inhibition similar to established drugs like rivastigmine .

Cytotoxic Effects

Cytotoxicity studies have demonstrated that phenylhydrazine derivatives can induce significant toxicity in various cell lines. For example, research involving zebrafish embryos indicated that exposure to phenylhydrazine hydrochloride resulted in dose-dependent morphological abnormalities and increased apoptosis in developing larvae . These findings suggest that this compound may similarly affect cellular viability and development.

Antimycobacterial Activity

The antimicrobial potential of hydrazine derivatives has also been explored. Studies have reported that certain analogues exhibit moderate activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be relatively high (≥62.5 µM), indicating limited efficacy compared to first-line antitubercular agents like isoniazid .

Toxicological Profile

The toxicological evaluation of phenylhydrazine hydrochloride reveals a range of adverse effects associated with its use. Key findings include:

- Hematological Effects : Phenylhydrazine is known to induce methemoglobinemia and hemolytic anemia through oxidative stress mechanisms .

- Dermal Irritation : Skin contact with phenylhydrazine hydrochloride can cause significant irritation and sensitization reactions in humans .

- Carcinogenic Potential : Long-term exposure studies in animal models have indicated an increased incidence of tumors, particularly pulmonary adenomas and carcinomas, suggesting a potential carcinogenic risk associated with this compound .

Case Study 1: Zebrafish Embryo Model

A study conducted on zebrafish embryos demonstrated the teratogenic effects of phenylhydrazine hydrochloride at varying concentrations. Significant abnormalities such as pericardial edema and notochord anomalies were observed at higher doses, alongside increased apoptosis measured by acridine orange staining .

Case Study 2: Toxicity Assessment in Mice

In a controlled study involving Swiss albino mice, administration of phenylhydrazine hydrochloride resulted in notable hematological changes, including reticulocytosis and splenomegaly at doses as low as 22 mg/kg bw/d over prolonged periods. The study highlighted the systemic effects of the compound even at sub-lethal doses .

Propiedades

IUPAC Name |

(4-hexylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2.ClH/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11;/h7-10,14H,2-6,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESGGYWXGDEGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375463 | |

| Record name | 4-n-Hexylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126062-51-9 | |

| Record name | 4-n-Hexylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hexylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.